molecular formula C32H40N4O7S B14797177 Bpoc-Arg(Mtr)-OH

Bpoc-Arg(Mtr)-OH

Cat. No.: B14797177
M. Wt: 624.7 g/mol
InChI Key: GEZQNQFCUUSBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bpoc-Arg(Mtr)-OH is a protected form of the amino acid arginine, where the arginine side chain is protected by the Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) group. This compound is commonly used in peptide synthesis to prevent unwanted side reactions involving the arginine side chain during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bpoc-Arg(Mtr)-OH typically involves the protection of the arginine side chain with the Mtr group This is achieved through a series of chemical reactions that introduce the Mtr group onto the arginine molecule

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale chemical reactors to produce the compound in bulk. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bpoc-Arg(Mtr)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Free arginine is obtained after the removal of the Mtr group.

    Coupling: Peptides containing arginine residues are formed through coupling reactions.

Scientific Research Applications

Bpoc-Arg(Mtr)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The primary function of Bpoc-Arg(Mtr)-OH is to protect the arginine side chain during peptide synthesis. The Mtr group prevents unwanted side reactions involving the guanidinium group of arginine, ensuring the integrity of the peptide chain. The Mtr group can be selectively removed under acidic conditions, allowing for the controlled release of the free arginine residue.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bpoc-Arg(Mtr)-OH is unique due to the specific properties of the Mtr group, which provides effective protection of the arginine side chain while being easily removable under mild acidic conditions. This makes it particularly useful in the synthesis of peptides that require the incorporation of arginine residues without compromising the overall yield and purity of the final product.

Properties

IUPAC Name

5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O7S/c1-20-19-27(42-6)21(2)22(3)28(20)44(40,41)36-30(33)34-18-10-13-26(29(37)38)35-31(39)43-32(4,5)25-16-14-24(15-17-25)23-11-8-7-9-12-23/h7-9,11-12,14-17,19,26H,10,13,18H2,1-6H3,(H,35,39)(H,37,38)(H3,33,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZQNQFCUUSBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)N)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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